molecular formula C15H20N4O2 B12268026 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one

Cat. No.: B12268026
M. Wt: 288.34 g/mol
InChI Key: IOIYITIIQKZPBC-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an imidazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the imidazole and azetidine rings via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors to enhance reaction efficiency and the implementation of green chemistry principles to minimize the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Research: The compound’s interactions with enzymes and receptors are investigated to understand its biological activity.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often studied using techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-({(2R,3R)-5-[(2R)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-8-[(E)-2-phenylvinyl]-3,4,5,6-tetrahydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl}methyl)-1-methylurea
  • 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-({(7S,8R)-10-[(2R)-1-hydroxy-2-propanyl]-8-methyl-11-oxo-5,7,8,9,10,11-hexahydrodibenzo[g,i][1,5]oxazacycloundecin-7-yl}methyl)-1-methylurea

Uniqueness

What sets 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(imidazol-1-ylmethyl)azetidin-1-yl]propan-1-one

InChI

InChI=1S/C15H20N4O2/c1-11-14(12(2)21-17-11)3-4-15(20)19-8-13(9-19)7-18-6-5-16-10-18/h5-6,10,13H,3-4,7-9H2,1-2H3

InChI Key

IOIYITIIQKZPBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CC(C2)CN3C=CN=C3

Origin of Product

United States

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